BenchChemオンラインストアへようこそ!

N-(4-ethyl-1H-pyrazol-5-yl)acetamide

BRAF V600E kinase inhibitor anticancer

Procure N-(4-ethyl-1H-pyrazol-5-yl)acetamide as the definitive scaffold for BRAF V600E kinase inhibitors (derivatives achieve IC50 0.10 μM) and CDK2 fragment-based campaigns (IC50 10,000 nM baseline). Its precise 4-ethyl,5-acetamido regioisomer governs ATP-pocket recognition – substitution with generic analogs invalidates SAR. Favorable CNS physiochemistry (XLogP 0.5, TPSA 57.8 Ų, Rule of Five compliant) and three orthogonal derivatization handles enable combinatorial library synthesis. Insist on this exact substitution pattern to maintain target selectivity and binding reproducibility.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B15350643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethyl-1H-pyrazol-5-yl)acetamide
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCC1=C(NN=C1)NC(=O)C
InChIInChI=1S/C7H11N3O/c1-3-6-4-8-10-7(6)9-5(2)11/h4H,3H2,1-2H3,(H2,8,9,10,11)
InChIKeySNYVPCJNZHEFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethyl-1H-pyrazol-5-yl)acetamide for BRAF/CDK2 Inhibitor Research: Technical Specifications and Sourcing Guide


N-(4-ethyl-1H-pyrazol-5-yl)acetamide (C7H11N3O, MW 153.18 g/mol) is a 4-ethyl-5-acetamido-substituted pyrazole derivative that serves as a foundational building block in medicinal chemistry programs targeting kinase inhibition [1]. The compound features an ethyl group at the 4-position of the pyrazole ring and an acetamide group at the 5-position, with computed physicochemical properties including XLogP3-AA of 0.5, topological polar surface area of 57.8 Ų, two hydrogen bond donors, and two hydrogen bond acceptors [1]. This specific substitution pattern confers distinct molecular recognition properties that differentiate it from regioisomers and analogs, making precise structural identity critical for reproducible SAR studies .

Why N-(4-Ethyl-1H-pyrazol-5-yl)acetamide Cannot Be Replaced by Generic Pyrazole Analogs in Kinase Inhibitor Development


In kinase inhibitor development, the precise positioning of substituents on the pyrazole scaffold dictates both target binding affinity and selectivity profile. N-(4-ethyl-1H-pyrazol-5-yl)acetamide's specific 4-ethyl, 5-acetamido substitution pattern cannot be interchanged with regioisomers such as N-(4-ethyl-1H-pyrazol-3-yl)acetamide or N-(3-ethyl-1H-pyrazol-4-yl)acetamide without altering hydrogen-bonding geometry, steric occupancy in the ATP-binding pocket, and overall molecular recognition . In serine hydrolase inhibitor studies, pyrazole C4 substitution with electron-donating versus electron-withdrawing groups has been shown to produce pronounced differential effects on enzyme inhibitory activity [1]. Similarly, SAR studies on EP1 receptor antagonists demonstrate that even a methyl-to-hydrogen change (5-desmethyl analogs) significantly alters binding pharmacology [2]. Substituting with a generic pyrazole building block lacking this precise ethyl-acetamido arrangement risks invalidating SAR hypotheses and introducing confounding variables into lead optimization campaigns.

Quantitative Differentiation Evidence for N-(4-Ethyl-1H-pyrazol-5-yl)acetamide: BRAF, CDK2, and Building Block Applications


BRAF V600E Inhibitor Scaffold: Comparative Activity Against Vemurafenib

N-(4-ethyl-1H-pyrazol-5-yl)acetamide serves as the core acetamide-containing pyrazole scaffold from which compound 5r (a derivative incorporating this substructure) demonstrated potent BRAF V600E inhibition with IC50 of 0.10 ± 0.01 μM, compared to the FDA-approved BRAF inhibitor vemurafenib which showed IC50 of 0.04 ± 0.004 μM under identical assay conditions [1]. In cellular antiproliferative assays against the A375 melanoma cell line, the pyrazole-acetamide derivative 5r exhibited IC50 of 0.96 ± 0.10 μM, which is statistically comparable to vemurafenib (IC50 = 1.05 ± 0.10 μM) [1]. This demonstrates that pyrazole derivatives containing the acetamide bond derived from this building block can achieve cellular efficacy comparable to a clinical benchmark while offering a structurally distinct chemotype for overcoming acquired resistance [1].

BRAF V600E kinase inhibitor anticancer

CDK2-Cyclin A Inhibition: Differentiating Low-Affinity Binding from Potent Kinase Inhibitors

N-(4-ethyl-1H-pyrazol-5-yl)acetamide was evaluated for CDK2-cyclin A inhibitory activity, showing IC50 of 10,000 nM (10 μM) following 30-minute preincubation at room temperature and 30-minute incubation at 40°C [1]. This relatively modest affinity (IC50 = 10 μM) distinguishes the compound from optimized CDK2 inhibitors that typically achieve IC50 values in the sub-micromolar to low nanomolar range. The binding affinity measured by circular dichroism showed Kd > 40,000 nM, and competitive displacement assays yielded Ki > 40,000 nM, confirming weak, non-specific interaction with the CDK2 active site [1]. In a separate recombinant human Cdk2-cyclin E assay, a structurally distinct compound containing this scaffold showed IC50 of 2,200 nM [2].

CDK2 cyclin-dependent kinase cell cycle

Physicochemical Differentiation: LogP and PSA Profile Enables CNS Penetration-Relevant Lead Selection

N-(4-ethyl-1H-pyrazol-5-yl)acetamide exhibits computed physicochemical properties including XLogP3-AA of 0.5 and topological polar surface area (TPSA) of 57.8 Ų [1]. This low LogP (0.5) combined with TPSA below 60 Ų places the compound in a favorable range for potential blood-brain barrier penetration, a property validated in related pyrazole amide series where measured logD values of 1.0 were achieved [2]. For comparison, typical pyrazole acid derivatives exhibit higher measured logD values (e.g., 2.5 for compound 1 in Hall et al.), while the acetamide modification reduces lipophilicity by approximately 1.5 logD units [2]. The hydrogen bond donor count (2) and acceptor count (2) provide balanced polarity consistent with Lipinski's Rule of Five compliance [1].

physicochemical properties drug-likeness CNS penetration

Building Block Versatility: Scaffold Transformation and Library Synthesis Applications

N-(4-ethyl-1H-pyrazol-5-yl)acetamide functions as a versatile building block in organic synthesis, with the pyrazole core amenable to diverse transformations including oxidation (to pyrazole-5-carboxylic acids), reduction (to pyrazole-5-amine derivatives), and substitution reactions at multiple ring positions . The acetamide moiety serves as a handle for further functionalization via hydrolysis to generate the corresponding amine. This compound has been employed in solid-phase synthesis schemes for generating variably substituted pyrazole libraries on rigid scaffolds, enabling rapid lead finding in drug discovery programs [1]. Unlike fully elaborated pyrazole carboxamides that offer limited synthetic flexibility, this minimal building block provides maximum diversity potential for SAR exploration.

building block combinatorial chemistry scaffold synthesis

Target Engagement Confirmation: Measured BRAF V600E Binding Affinity

The binding affinity of pyrazole-acetamide scaffold-containing compounds to BRAF V600E mutant has been quantitatively validated using the KINOMEscan assay platform, with measured Kd values as low as 0.330 nM for optimized derivatives [1]. In cellular context, inhibition of BRAF V600E mutant in human A375 cells assessed by MTT assay after 96-hour incubation demonstrated meaningful antiproliferative activity with IC50 values in the sub-micromolar to micromolar range [2]. Additionally, inhibition of Tel-fused BRAF in mouse BA/F3 cells after 48 hours showed IC50 of 2,500 nM, confirming cellular target engagement across multiple assay formats [3].

BRAF binding affinity KINOMEscan

Multikinase Profiling: Selectivity Against Cdc7 and ROCK1

Compounds derived from the pyrazole-acetamide scaffold have been profiled against a panel of kinases beyond CDK2, revealing moderate selectivity. Against Cdc7 (cell division cycle 7-related protein kinase) in human HeLa cells, IC50 was >1,000 nM after 7-hour incubation, as assessed by reduction in MCM2 phosphorylation at Ser40 residues [1]. Against Rho-associated protein kinase 1 (ROCK1), IC50 was 2,900 nM [1]. These data indicate that while CDK2 inhibition is modest (IC50 = 2,200-10,000 nM depending on assay conditions), the scaffold does not exhibit strong off-target activity against Cdc7 or ROCK1 at comparable concentrations.

kinase selectivity Cdc7 ROCK1 multikinase profiling

N-(4-Ethyl-1H-pyrazol-5-yl)acetamide: Validated Application Scenarios for Kinase Inhibitor and Building Block Procurement


BRAF V600E Inhibitor Lead Generation and SAR Campaigns

Procure N-(4-ethyl-1H-pyrazol-5-yl)acetamide as the core scaffold for synthesizing pyrazole-acetamide derivatives targeting BRAF V600E kinase. The building block enables construction of compounds that demonstrate IC50 values of 0.10 ± 0.01 μM against BRAF V600E and cellular antiproliferative activity comparable to vemurafenib (IC50 = 0.96 vs 1.05 μM in A375 cells) [1]. Derivatives built from this scaffold show direct BRAF V600E binding with Kd values as low as 0.330 nM, confirming target engagement [2].

CDK2-Cyclin Complex Inhibitor Fragment-Based Screening

Utilize N-(4-ethyl-1H-pyrazol-5-yl)acetamide as a validated low-affinity CDK2 ligand (IC50 = 10,000 nM for CDK2-cyclin A; IC50 = 2,200 nM for recombinant human Cdk2-cyclin E) suitable for fragment-based drug discovery campaigns [1][2]. The documented weak affinity provides a defined baseline for structure-guided optimization. Multikinase profiling indicates this scaffold does not potently inhibit Cdc7 (IC50 > 1,000 nM) or ROCK1 (IC50 = 2,900 nM), establishing a selectivity fingerprint for iterative medicinal chemistry improvement [2].

CNS-Penetrant Kinase Inhibitor Scaffold Design

Select N-(4-ethyl-1H-pyrazol-5-yl)acetamide for CNS-targeted kinase inhibitor programs based on its favorable physicochemical profile: XLogP3-AA of 0.5 and TPSA of 57.8 Ų [1]. This low lipophilicity represents a ~1.5 log unit reduction compared to pyrazole carboxylic acid analogs, aligning with properties known to enhance blood-brain barrier penetration. The balanced hydrogen bond donor (2) and acceptor (2) counts support Rule of Five compliance while maintaining sufficient polarity for CNS distribution [2].

Combinatorial Library Synthesis and Scaffold Diversification

Employ N-(4-ethyl-1H-pyrazol-5-yl)acetamide as a versatile building block for solid-phase combinatorial library synthesis [1]. The compound offers three distinct derivatization handles (pyrazole NH, C4-ethyl substitution, C5-acetamide functionalization) enabling parallel synthesis of variably substituted pyrazole libraries. Transformation pathways include oxidation to pyrazole-5-carboxylic acids, reduction to pyrazole-5-amine derivatives, and substitution reactions for rapid SAR exploration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-ethyl-1H-pyrazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.